1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound It features a pyrazole ring substituted with a hydroxyethyl group at the first position, a methyl group at the fifth position, and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyethyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by carboxylation at the third position using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: 1-(2-Carboxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or proteins. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the target molecules, leading to the desired biological effect.
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-(2-Hydroxyethyl)-4-methyl-1H-pyrazole-3-carboxylic acid
- 1-(2-Hydroxyethyl)-5-ethyl-1H-pyrazole-3-carboxylic acid
Comparison: 1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different biological activities or chemical properties, making it a valuable compound for targeted applications.
Properties
CAS No. |
1176646-64-2 |
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Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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